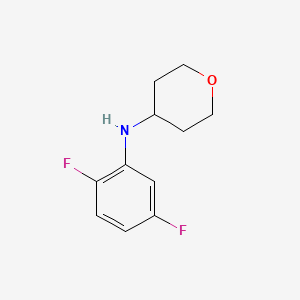

N-(2,5-difluorophenyl)oxan-4-amine

Descripción general

Descripción

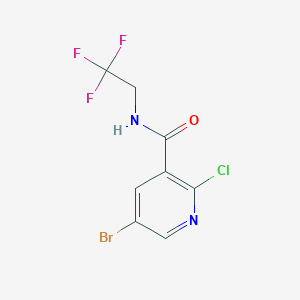

“N-(2,5-difluorophenyl)oxan-4-amine” is a nitrogen-containing heterocyclic compound. It has a molecular formula of C12H15F2NO and a molecular weight of 227.25 g/mol .

Molecular Structure Analysis

The molecular structure of “N-(2,5-difluorophenyl)oxan-4-amine” consists of a oxan-4-amine group attached to a 2,5-difluorophenyl group . The exact 3D structure and other details are not available in the search results.Physical And Chemical Properties Analysis

“N-(2,5-difluorophenyl)oxan-4-amine” is a powder . Its exact physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Organic Light-Emitting Devices (OLEDs) Application

N-(2,5-difluorophenyl)oxan-4-amine derivatives, specifically 2,4-difluorophenyl-functionalized arylamines like triphenylamine and its dimer, have been explored for their utility in organic light-emitting devices (OLEDs). These compounds, due to their electron-withdrawing fluorinated substituents, show promising characteristics as hole-injecting and hole-transporting layers in OLED configurations. Devices incorporating these materials have demonstrated enhanced performance, with notable improvements in current efficiency and luminance, highlighting the potential of such fluorinated arylamines in advancing OLED technology (Li et al., 2012).

Photocatalytic Synthesis of Azoaromatics

The photocatalytic oxidative coupling of aryl amines to synthesize azoaromatic compounds has seen advancements with the use of various photocatalysts, including 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine based systems. This method allows for the coupling of both electron-rich and electron-deficient amines, yielding azoaromatics with high efficiency under ambient air conditions. The process highlights the critical role of oxygen in the reaction mechanism and suggests a radical coupling pathway via hydrazoaromatic intermediates, demonstrating a novel approach to azoaromatic synthesis that leverages the unique properties of fluorinated arylamines (Sitter & Vannucci, 2021).

Fluorescence Enhancement in Aminostilbenes

Research into the fluorescence properties of trans-4-aminostilbene derivatives, particularly those with N-phenyl substitutions such as N-(2,5-difluorophenyl)oxan-4-amine, has revealed an "amino conjugation effect." This effect is characterized by a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and a high fluorescence quantum yield due to a less distorted and more charge-transfer character of the fluorescent excited state. This phenomenon, resulting from the introduction of N-phenyl substituents, provides insights into the design of high-performance fluorescent materials and the fundamental understanding of stilbenoid systems' photochemical behavior (Yang, Chiou, & Liau, 2002).

Propiedades

IUPAC Name |

N-(2,5-difluorophenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-1-2-10(13)11(7-8)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJYHPWDAGQGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)oxan-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)

![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)

![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)

![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1464928.png)

![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)

![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)

![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1464934.png)